molecular formula C13H18N6O3S B2996605 2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 2034509-27-6

2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2996605
CAS No.: 2034509-27-6
M. Wt: 338.39
InChI Key: COMWBTPICOHKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is an intriguing compound, recognized for its complex structure and broad spectrum of applications across various scientific domains. This molecule presents unique chemical properties due to its sulfonamide and imidazole functional groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. Here’s a generalized synthetic route:

  • Initial Reaction: : The synthesis begins with the alkylation of methylsulfonamide using N-methylating agents under basic conditions.

  • Intermediate Formation: : The resulting product is then coupled with a bromoacetyl derivative through a substitution reaction.

  • Cyclization: : The intermediate undergoes further reaction with 2-(pyrazin-2-yl)-1H-imidazole, under elevated temperature and catalysis, to form the final product.

Industrial Production Methods

Industrial production of this compound demands optimized reaction conditions to ensure high yield and purity. The processes often incorporate:

  • High-efficiency catalytic systems: for the key cyclization step.

  • Strict temperature control: to maintain reaction efficiency and prevent by-product formation.

  • Solvent recovery systems: to enhance the environmental friendliness and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions:

  • Oxidation: : It can be oxidized at the sulfonamide moiety.

  • Reduction: : The imidazole ring can undergo selective reduction.

  • Substitution: : Nucleophilic and electrophilic substitution can occur at the pyrazinyl and imidazolyl rings, respectively.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like hydrogen peroxide under mild conditions.

  • Reduction: : Requires reducing agents such as sodium borohydride.

  • Substitution: : Conducted in the presence of halides and nucleophiles under anhydrous conditions.

Major Products

The reactions can produce various derivatives, depending on the conditions and reagents. For instance, oxidation can yield sulfone derivatives, while substitutions can generate a range of pyrazinyl-imidazolyl compounds with diverse functional groups.

Scientific Research Applications

2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is extensively utilized in:

  • Chemistry: : As a building block in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor and in the modulation of biological pathways.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

  • Industry: : Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exhibits its effects through interactions with various molecular targets:

  • Enzyme Inhibition: : Binds to the active sites of enzymes, modulating their activity.

  • Pathway Modulation: : Alters cellular pathways by interfering with signal transduction processes.

These actions are mediated through the binding of the pyrazinyl and imidazolyl moieties to specific proteins and receptors, leading to altered biological outcomes.

Comparison with Similar Compounds

2-(N-methylmethylsulfonamido)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • N-methylmethylsulfonamido derivatives: : Known for their broad reactivity.

  • Pyrazinyl-imidazolyl compounds: : Recognized for their biological activity.

Compared to these, the target compound demonstrates enhanced reactivity and a broader application spectrum, especially in medicinal chemistry.

List of Similar Compounds

  • 2-(N-methylmethylsulfonamido)-N-(2-(1H-imidazol-1-yl)ethyl)acetamide

  • 2-(N-methylmethylsulfonamido)-N-(2-(2-pyridyl)ethyl)acetamide

  • 2-(N-methylmethylsulfonamido)-N-(2-(2-thiazolyl)ethyl)acetamide

The comparison highlights the specificity and enhanced functionality of this compound in various scientific research and industrial applications.

That covers a detailed overview of the compound. Anything specific you'd like to dig deeper into?

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3S/c1-18(23(2,21)22)10-12(20)16-5-7-19-8-6-17-13(19)11-9-14-3-4-15-11/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMWBTPICOHKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCN1C=CN=C1C2=NC=CN=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.